

# Off-Target Effects of 2-Amino-4-bromothiazole Containing Compounds: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Amino-4-bromothiazole

Cat. No.: B130272

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For researchers, scientists, and drug development professionals, understanding the off-target effects of investigational compounds is paramount for advancing safe and effective therapeutics. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted agents. The inclusion of a 4-bromo substituent can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the off-target profiles of compounds containing the **2-amino-4-bromothiazole** moiety, supported by experimental data and detailed methodologies.

## Kinase Selectivity Profile of a Dasatinib Analog Series

While comprehensive kinome-wide screening data for multiple compounds featuring the precise **2-amino-4-bromothiazole** scaffold is not readily available in the public domain, a study on conformation-selective analogs of the multi-kinase inhibitor Dasatinib offers valuable insights into the selectivity of closely related 2-aminothiazole derivatives. Dasatinib itself contains a 2-aminothiazole core and is known for its broad kinase inhibition profile. The following data summarizes the kinase targets of Dasatinib and its conformation-selective analogs, providing a comparative view of their off-target profiles.

Data Presentation: Kinase Inhibition Profile of Dasatinib and its Analogs

The following table summarizes the kinase targets for Dasatinib and two of its conformation-selective analogs that bind to the inactive "DFG-out" conformation of the kinase. The data is presented as a list of targeted kinases, highlighting both common and unique off-target interactions. This comparison illustrates how subtle structural modifications can significantly alter the selectivity profile of a 2-aminothiazole-based inhibitor.

Compound	Intended Conformation	Common Kinase Targets (with Dasatinib)	Unique Kinase Targets
Dasatinib	Active ("DFG-in")	ABL1, ABL2, SRC, LCK, YES1, FYN, BTK, TEC, BMX, CSK, EPHA2, EPHA3, EPHA4, EPHA5, EPHA7, EPHA8, EPHB1, EPHB2, EPHB3, EPHB4, KIT, PDGFRB, DDR1, DDR2, RIOK1, RIOK3, STK10, ZAK	FGR, HCK, LYN, BLK, FRK, PTK6, SRMS, TNK2, CSF1R, PDGFRA, FLT3, KDR, FLT1, FLT4, TEK, FES, LMTK2, LMTK3, MAP4K4, MEK1, MEK2, GAK, SLK, STK3, STK4, MST1R, MUSK, NTRK1, NTRK2, NTRK3, RET, ROS1, LTK, ALK, TRKA, TRKB, TRKC
DAS-DFGO-I	Inactive ("DFG-out")	ABL1, ABL2, SRC, LCK, YES1, FYN, BTK, TEC, BMX, CSK, EPHA2, EPHA3, EPHA4, EPHA5, EPHA7, EPHA8, EPHB1, EPHB2, EPHB3, EPHB4, KIT, PDGFRB, DDR1, DDR2, RIOK1, RIOK3, STK10, ZAK	RIPK2, GCK, MAP4K2, MINK1, TNIK, MAP3K1, MAP3K4, MAP3K5, MAP3K7, MEK4, MEK7, ZAK
DAS-DFGO-II	Inactive ("DFG-out")	ABL1, ABL2, SRC, LCK, YES1, FYN, BTK, TEC, BMX, CSK, EPHA2, EPHA3, EPHA4, EPHA5, EPHA7, EPHA8, EPHB1, EPHB2, EPHB3, EPHB4, KIT, PDGFRB, DDR1,	CLK1, CLK2, CLK3, CLK4, DYRK1A, DYRK1B, DYRK2, DYRK3, HIPK1, HIPK2, HIPK3, HIPK4, PRKD1, PRKD2, PRKD3

DDR2, RIOK1,  
RIOK3, STK10, ZAK

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This data is illustrative and compiled from publicly available information on Dasatinib and its analogs. The precise off-target profile can vary based on the screening platform and assay conditions.

## Experimental Protocols

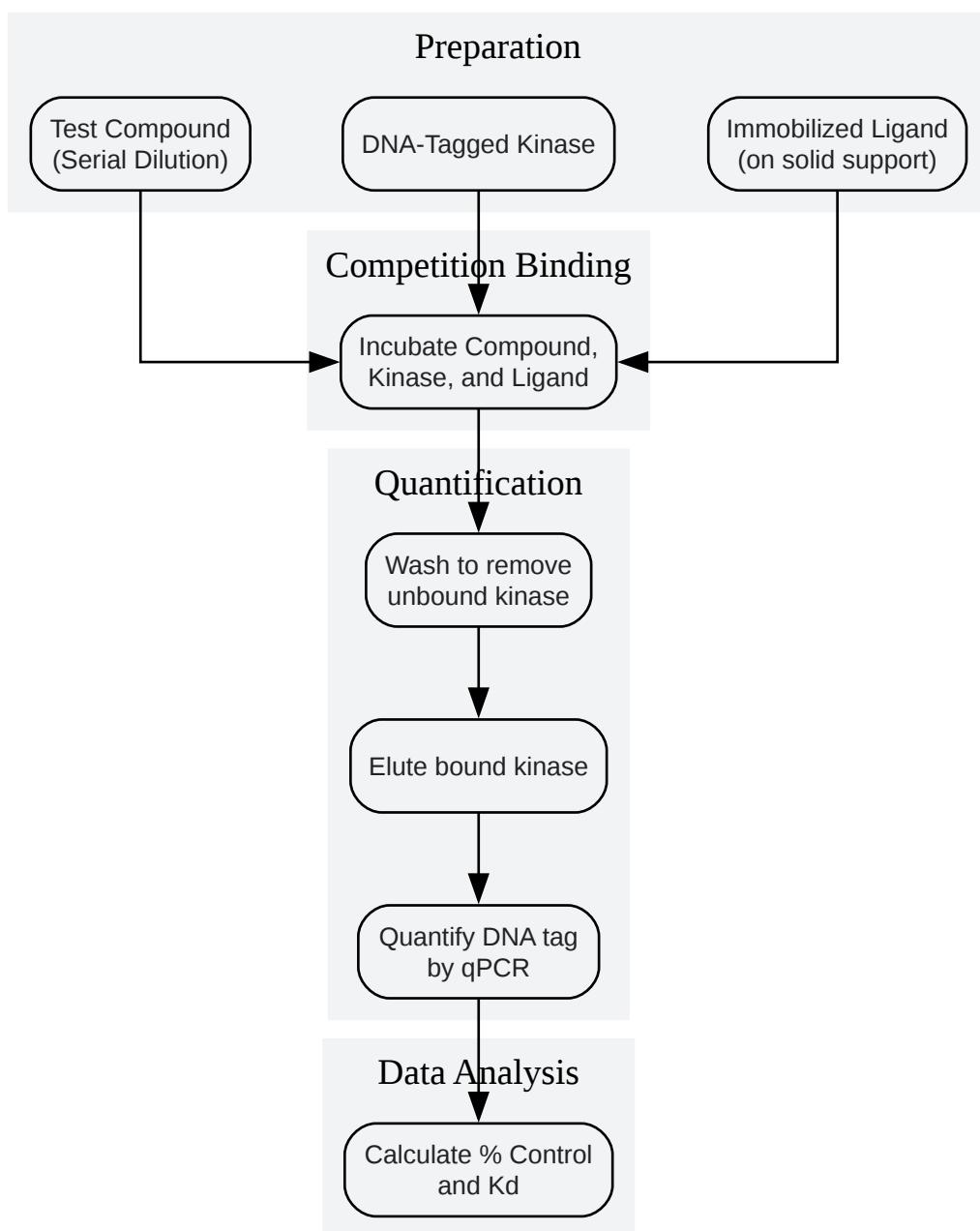
A variety of experimental techniques are employed to determine the on- and off-target activities of small molecule inhibitors. Below are detailed protocols for three widely used methods for assessing kinase inhibitor selectivity and target engagement.

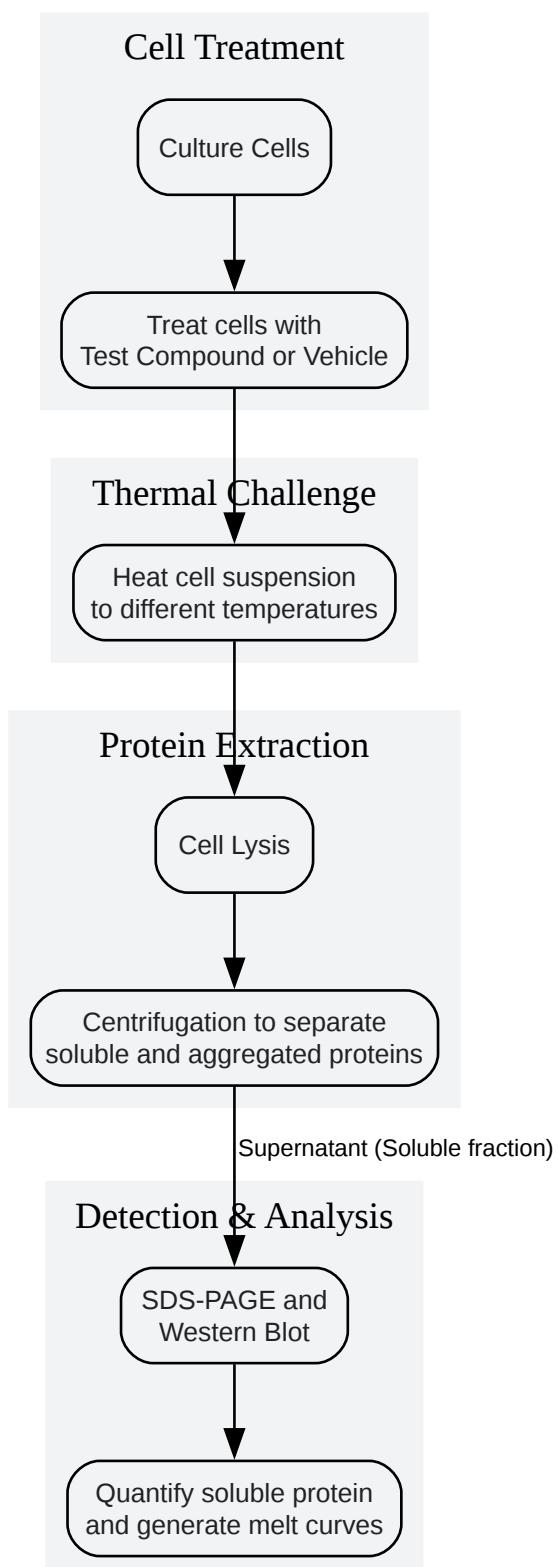
### KinomeScan™ Competition Binding Assay

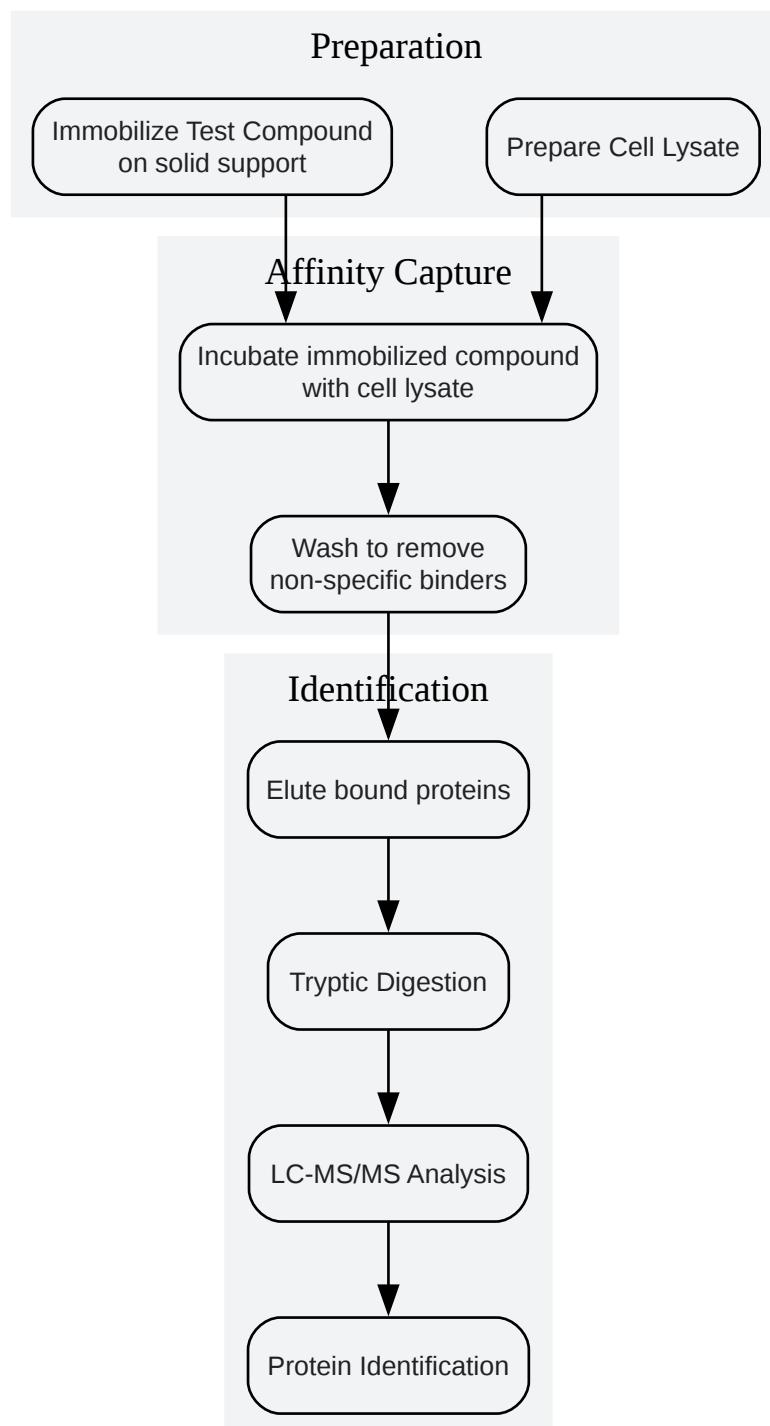
This method provides a quantitative measure of inhibitor binding to a large panel of kinases.

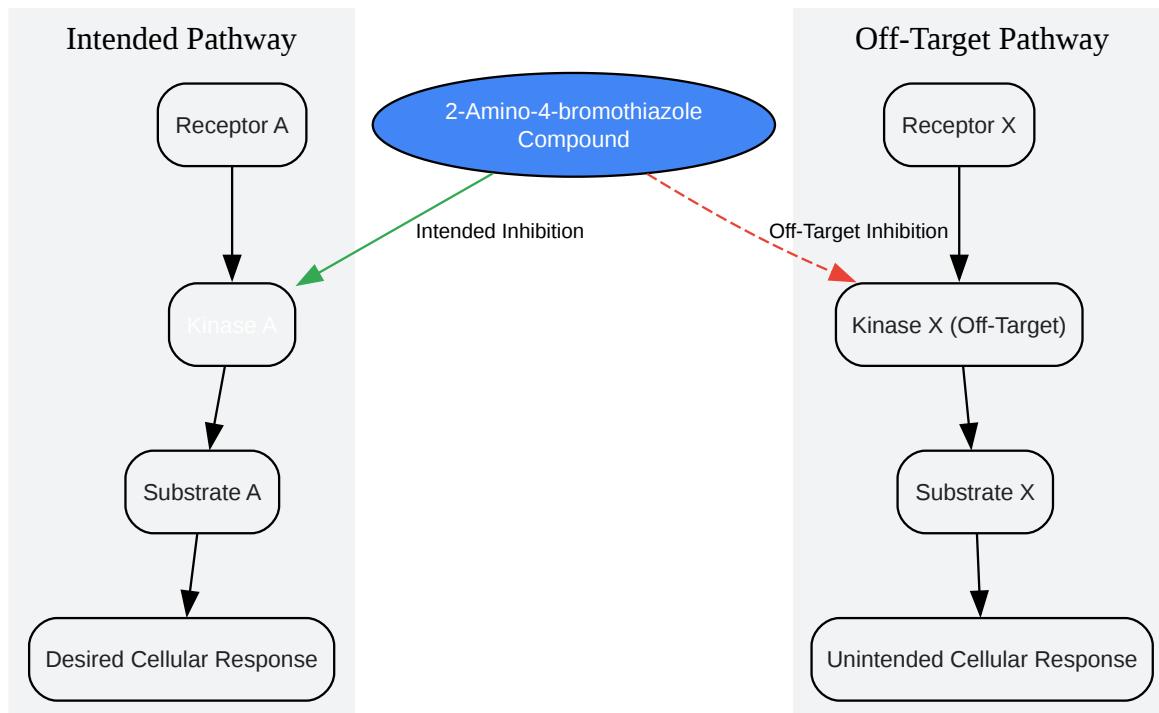
**Principle:** Test compounds are profiled for their ability to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.

Experimental Workflow:







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